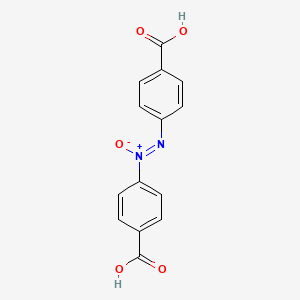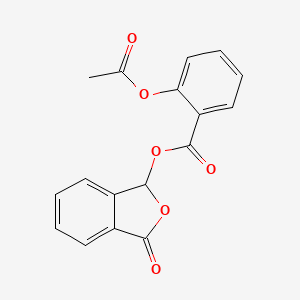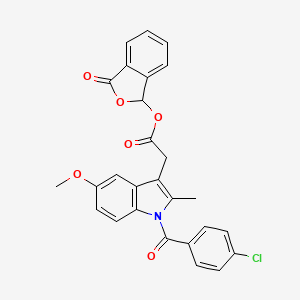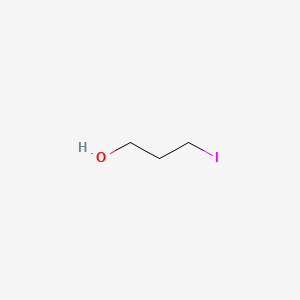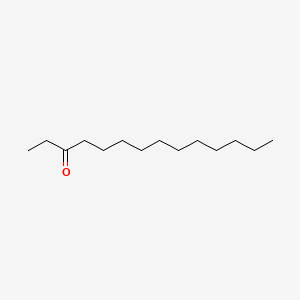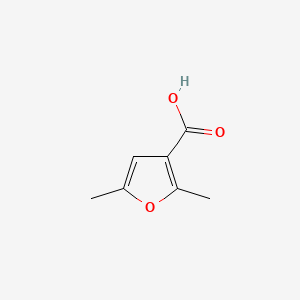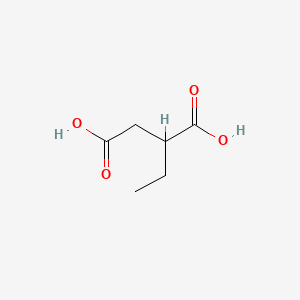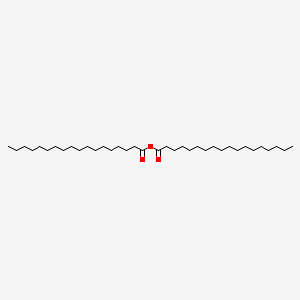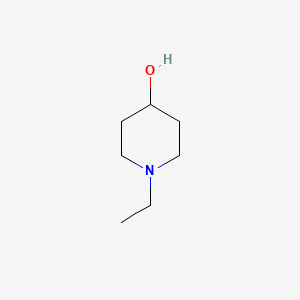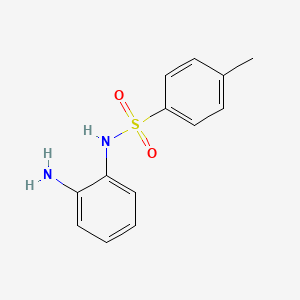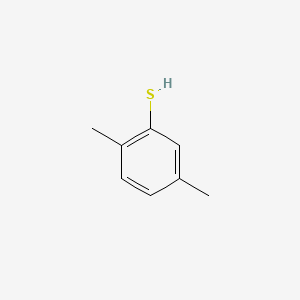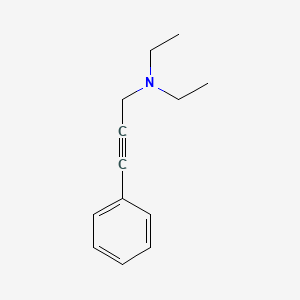
3-Diethylamino-1-phenylpropyne
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of DEAP derivatives has been explored in several studies. For instance, the photolabile protecting group (PPG) 1-[3-(diethylamino)phenyl]ethyl (DEAPE) is synthesized by adding a methyl group to the benzylic carbon of the parent DEABn PPG, which affects its photochemical properties and efficiency in releasing carboxylic acid . Additionally, the synthesis of 1,1-dicyano-4-[4-(diethylamino)phenyl]buta-1,3-dienes involves systematic variation of CN substituents, which influences the optical properties of these molecules . Furthermore, the lithiation of 3-trimethylsilyl-1-diethylaminopropyne has been reported, leading to various silylated amides and providing a pathway for further chemical transformations .
Molecular Structure Analysis
The molecular structure of DEAP derivatives has been elucidated using various spectroscopic and X-ray diffraction techniques. The study of 5-(diethylamino)-2-((2-(5-(3-methyl-3-phenylcyclobutyl)-6H-1,3,4-thiadiazin-2yl)hydrazono)methyl)phenol, a Schiff base, confirmed its crystal structure and revealed the presence of intermolecular and intramolecular hydrogen bonds . The molecular geometries of 1,1-dicyano-4-[4-(diethylamino)phenyl]buta-1,3-dienes were unambiguously determined through X-ray analysis, which is crucial for understanding their optical and electrochemical properties .
Chemical Reactions Analysis
DEAP and its derivatives undergo various chemical reactions. The DEAPE group can efficiently release carboxylic acid in aprotic solvents and converts to 3-diethylaminostyrene upon photochemical removal . The reaction of 3-trimethylsilyl-1-diethylaminopropyne with carbonyl compounds produces silylated amides, which can be further decomposed and oxidized . Additionally, the action of 1-diethylaminopropyne on a 1,3-oxazin-2-one leads to isomeric adducts through cycloaddition and rearrangement reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of DEAP derivatives are influenced by their molecular structure. The introduction of additional cyano groups in the 1,1-dicyanobuta-1,3-dienyl fragment of the studied dienes significantly affects their intramolecular charge-transfer absorption energy and intensity, as revealed by UV/Vis and electrochemical measurements . Theoretical calculations, including density functional theory and Quantum-Espresso program, have been used to predict and compare the properties of tautomeric structures of a synthesized Schiff base related to DEAP .
Applications De Recherche Scientifique
- Summary of the Application : 3-Diethylamino-1-phenylpropyne is used as a corrosion inhibitor for N80 steel in the acidization process of petroleum exploitation. Acidization is a technique used in oil recovery where a high concentration of acid solution is pumped into the stratum to corrode the rock .
- Methods of Application or Experimental Procedures : The inhibiting performances of 3-Diethylamino-1-phenylpropyne for N80 steel in a 15% HCl solution were investigated using electrochemical and weight loss measurements. Polarization curves were used to show that this compound is a mixed-type corrosion inhibitor, inhibiting both the anodic and cathodic process of the corrosion reaction .
- Results or Outcomes : The results showed that 3-Diethylamino-1-phenylpropyne is highly efficient at all test temperatures. Activation energy and free energy obtained by fitting of the weight loss data proved that the adsorption of this inhibitor is a complex mixed type, involving both physisorption and chemisorptions .
Safety And Hazards
3-Diethylamino-1-phenylpropyne is considered hazardous. It is toxic if swallowed and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical . It should not be breathed in and should be used only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
N,N-diethyl-3-phenylprop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-3-14(4-2)12-8-11-13-9-6-5-7-10-13/h5-7,9-10H,3-4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTMXVYXKKHDPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176923 | |
| Record name | 2-Propynylamine, N,N-diethyl-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Diethylamino-1-phenylpropyne | |
CAS RN |
22396-72-1 | |
| Record name | N,N-Diethyl-3-phenyl-2-propyn-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22396-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propynylamine, N,N-diethyl-3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022396721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propynylamine, N,N-diethyl-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





